{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a chemical substance with the molecular formula C20H17ClN2O2S . It is a complex organic compound that contains elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, and solubility. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
Metabolism and Excretion
One study focused on the absorption, metabolism, and excretion of RWJ-333369, a novel neuromodulator in clinical development for treating epilepsy. This research demonstrated that RWJ-333369 undergoes extensive metabolism in humans, with major pathways including direct O-glucuronidation and hydrolysis of the carbamate ester, followed by oxidation. These findings highlight the complex metabolic pathways of carbamate derivatives in the human body, suggesting potential implications for the metabolism of "{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate" and similar compounds (Mannens et al., 2007).
Environmental Exposure
Research investigating environmental exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children underscores the widespread exposure to these chemicals, often used in agriculture and domestic settings. Given the structural similarities and usage patterns, concerns regarding environmental exposure and potential health impacts may extend to "{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate" (Babina et al., 2012).
Toxicity and Safety
A study on the toxicity of carbaryl, folithion, and 3-isopropylphenyl N-methylcarbamate during a village-scale trial in Nigeria highlighted the importance of evaluating the risk to humans, especially in terms of toxicity and safety measures for carbamate insecticides. This research is relevant for understanding the safety profile of similar compounds, including "{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate" (Vandekar, 1965).
Pharmacokinetics in Therapeutic Applications
The pharmacokinetic study of MS-275, a histone deacetylase inhibitor structurally related to carbamates, in patients with refractory solid tumors and lymphomas, provides insights into the therapeutic applications of carbamate derivatives. This research emphasizes the compound's tolerability and biological activity, potentially informing the pharmacological properties of "{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate" (Gore et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c1-14-5-2-3-7-18(14)23-20(24)25-13-15-6-4-12-22-19(15)26-17-10-8-16(21)9-11-17/h2-12H,13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAUUKYSHEGFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.